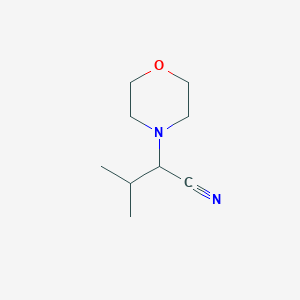

3-Methyl-2-morpholinobutanenitrile

Descripción

Propiedades

IUPAC Name |

3-methyl-2-morpholin-4-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQYDKNBJQZQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-morpholinobutanenitrile typically involves the reaction of 3-methyl-2-butanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-2-morpholinobutanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-2-morpholinobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted nitriles and amines.

Aplicaciones Científicas De Investigación

Chemistry: 3-Methyl-2-morpholinobutanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems and their potential as bioactive agents .

Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors to drugs with various pharmacological activities .

Industry: In the industrial sector, 3-Methyl-2-morpholinobutanenitrile is used in the synthesis of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-morpholinobutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-Methyl-2-morpholinobutanenitrile with structurally or functionally analogous compounds, emphasizing molecular features, applications, and safety profiles.

Key Observations:

Reactivity: Nitriles like 3-Methyl-2-morpholinobutanenitrile are prone to hydrolysis under acidic/basic conditions, whereas esters (e.g., Methyl 5-amino-2-morpholinobenzoate) undergo saponification or aminolysis. The discontinued 2-(3-Cyano-4-methylphenyl)acetic acid highlights the challenges of stabilizing nitrile-carboxylic acid hybrids, which may decompose under standard storage conditions .

For example, Methyl 5-amino-2-morpholinobenzoate mandates strict PPE protocols . The absence of comprehensive safety data for 3-Methyl-2-morpholinobutanenitrile underscores the need for conservative handling practices typical of nitrile-containing compounds.

Research Findings and Trends

- Pharmaceutical Relevance: Morpholine rings are prevalent in kinase inhibitors and antipsychotic drugs. The nitrile group in 3-Methyl-2-morpholinobutanenitrile could facilitate late-stage functionalization via click chemistry or palladium-catalyzed cross-coupling .

- Synthetic Challenges: Unlike Methyl 5-amino-2-morpholinobenzoate, which benefits from ester stability, the nitrile group in 3-Methyl-2-morpholinobutanenitrile may require protection during multi-step syntheses to prevent undesired side reactions.

Actividad Biológica

3-Methyl-2-morpholinobutanenitrile, a compound with the CAS number 409108-65-2, has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

3-Methyl-2-morpholinobutanenitrile is characterized by the presence of a morpholine ring and a nitrile functional group. The synthesis typically involves the reaction of 3-methyl-2-butanenitrile with morpholine under controlled conditions to yield the desired product. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 158.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Methyl-2-morpholinobutanenitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate neurotransmitter systems, which can influence various physiological responses.

Potential Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can have therapeutic implications.

Biological Activity and Therapeutic Applications

Research into the biological activity of 3-Methyl-2-morpholinobutanenitrile has revealed several potential therapeutic applications:

- Neuropharmacology : Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways.

- Anti-inflammatory Properties : Some investigations indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Early research has pointed towards its potential role in inhibiting cancer cell proliferation, although further studies are needed to confirm these findings.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of 3-Methyl-2-morpholinobutanenitrile led to significant reductions in anxiety-like behaviors compared to control groups. The results indicated alterations in serotonin levels, suggesting a potential mechanism involving serotonergic modulation.

Case Study 2: Anti-inflammatory Effects

In vitro studies using macrophage cell lines showed that treatment with this compound resulted in decreased production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This effect was attributed to the inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.